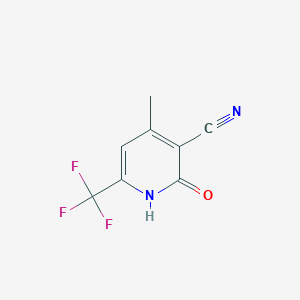
Net4-ptbrasb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Net4-ptbrasb is a novel protein that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the netrin family of proteins and is involved in the regulation of axonal growth and guidance.
Mecanismo De Acción
Net4-ptbrasb binds to its receptor, DCC, which activates downstream signaling pathways that promote axonal growth and guidance. It also interacts with other proteins such as UNC5B to regulate axonal growth and guidance.
Efectos Bioquímicos Y Fisiológicos
Net4-ptbrasb has been shown to promote axonal growth and regeneration in vitro and in vivo. It also enhances the survival of neurons in the central nervous system after injury. Net4-ptbrasb has been shown to have anti-apoptotic effects on neurons and to promote the formation of new synapses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Net4-ptbrasb in lab experiments is that it promotes axonal growth and regeneration, which can be useful for studying neural development and regeneration. However, one limitation is that the protein is difficult to produce in large quantities, which can make it challenging for large-scale experiments.
Direcciones Futuras
For research on Net4-ptbrasb include studying its potential therapeutic applications for neurological disorders such as spinal cord injury, traumatic brain injury, and neurodegenerative diseases. Additionally, further research is needed to understand the mechanisms underlying Net4-ptbrasb's effects on axonal growth and guidance. Finally, developing new methods for producing Net4-ptbrasb in large quantities would enable more extensive studies of its therapeutic potential.
Métodos De Síntesis
Net4-ptbrasb is synthesized using recombinant DNA technology. The gene encoding Net4-ptbrasb is cloned into a bacterial expression vector, and the protein is expressed in E. coli cells. The protein is then purified using chromatography techniques such as ion exchange and size exclusion chromatography.
Aplicaciones Científicas De Investigación
Net4-ptbrasb has been extensively studied in the field of neuroscience due to its role in axonal growth and guidance. It has been shown to promote axonal growth and regeneration in vitro and in vivo. Net4-ptbrasb has also been shown to enhance the survival of neurons in the central nervous system after injury.
Propiedades
Número CAS |
117412-41-6 |
|---|---|
Nombre del producto |
Net4-ptbrasb |
Fórmula molecular |
C25H33Br3N2O2PtS |
Peso molecular |
860.4 g/mol |
Nombre IUPAC |
[2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl] acetate;platinum(2+);tetraethylazanium;tribromide |
InChI |
InChI=1S/C17H13NO2S.C8H20N.3BrH.Pt/c1-12(19)20-15-8-4-2-6-13(15)10-11-17-18-14-7-3-5-9-16(14)21-17;1-5-9(6-2,7-3)8-4;;;;/h2-11H,1H3;5-8H2,1-4H3;3*1H;/q;+1;;;;+2/p-3/b11-10+;;;;; |
Clave InChI |
MHESAAVHCKOJCG-RJNQGHNVSA-K |
SMILES isomérico |
CC[N+](CC)(CC)CC.CC(=O)OC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3S2.[Br-].[Br-].[Br-].[Pt+2] |
SMILES |
CC[N+](CC)(CC)CC.CC(=O)OC1=CC=CC=C1C=CC2=NC3=CC=CC=C3S2.[Br-].[Br-].[Br-].[Pt+2] |
SMILES canónico |
CC[N+](CC)(CC)CC.CC(=O)OC1=CC=CC=C1C=CC2=NC3=CC=CC=C3S2.[Br-].[Br-].[Br-].[Pt+2] |
Sinónimos |
NEt4-PtBrasb tetraethylammonium tribromo(2-(2-acetoxystyryl)benzothiazole)platinate(II) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)
![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)
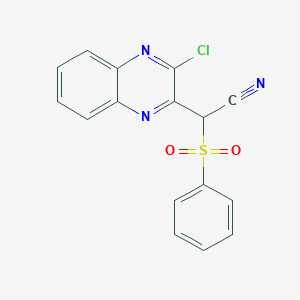
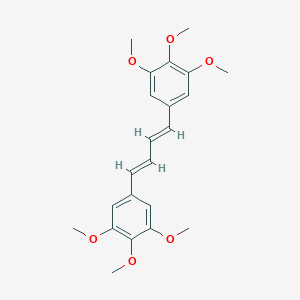
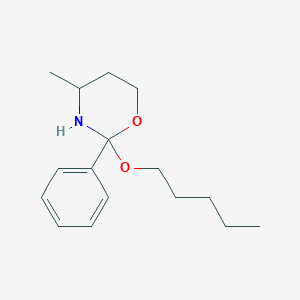
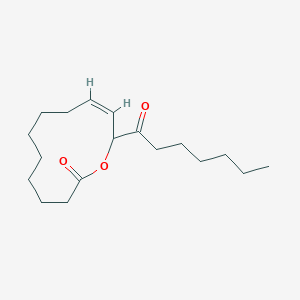
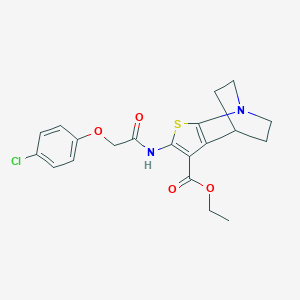
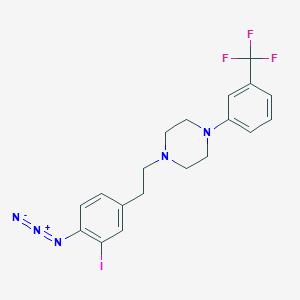
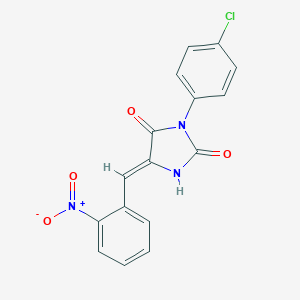
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
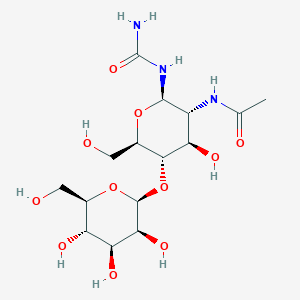
![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)
